(2-Bromophenyl)methanesulfonamide
Overview
Description
(2-Bromophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 g/mol. It is a derivative of methanesulfonamide, featuring a bromine atom attached to the phenyl ring.
Mechanism of Action
Target of Action
It is known that methanesulfonamide derivatives are widely used as reagents in the synthesis of medicinally important compounds .
Mode of Action
Methanesulfonamide is used in the synthesis of important organic reagents such as n-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
Biochemical Pathways
It is known that small-molecule intermediates of metabolic pathways can act as intra- and extracellular signals that influence the outcome of an immune response .
Result of Action
It is known that methanesulfonamide is used in the synthesis of medicinally important compounds .
Biochemical Analysis
Biochemical Properties
(2-Bromophenyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, aiding in the transfer of hydroxide ions from the water phase to the organic phase . Additionally, it protonates intermediate osmate esters, facilitating the reaction process. These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the asymmetric reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Candida viswanathii, the compound plays a crucial role in the enantioselective synthesis of chiral drugs . This indicates its potential impact on cellular processes and its utility in pharmaceutical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in research. Studies have shown that the compound remains stable under standard storage conditions, but its effects on cellular function can vary over time. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated changes in cellular metabolism and function, indicating the importance of temporal factors in its application .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and metabolic disturbances . These findings highlight the importance of dosage optimization in experimental settings to ensure the compound’s efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, indicating its role in modulating biochemical processes within the cell . The compound’s interactions with specific enzymes highlight its potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s application in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methanesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methanesulfonamide
- (2-Fluorophenyl)methanesulfonamide
- (2-Iodophenyl)methanesulfonamide
Uniqueness
(2-Bromophenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications .
Properties
IUPAC Name |
(2-bromophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYLTHDHSCAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622841 | |
Record name | 1-(2-Bromophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113283-03-7 | |
Record name | 1-(2-Bromophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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